![molecular formula C16H27NO B5232093 N-[3-(mesityloxy)propyl]-1-butanamine](/img/structure/B5232093.png)
N-[3-(mesityloxy)propyl]-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(mesityloxy)propyl]-1-butanamine, also known as MBDB, is a chemical compound that belongs to the class of phenethylamines. This compound has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of N-[3-(mesityloxy)propyl]-1-butanamine is not fully understood, but it is believed to act as a serotonin and dopamine releaser. This means that it increases the levels of these neurotransmitters in the brain, leading to changes in mood and behavior.
Biochemical and physiological effects:
N-[3-(mesityloxy)propyl]-1-butanamine has been shown to have several biochemical and physiological effects on the body. These include increased heart rate and blood pressure, dilation of the pupils, and changes in body temperature. It has also been shown to have effects on the release of other neurotransmitters, such as norepinephrine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(mesityloxy)propyl]-1-butanamine in lab experiments is its potential to study the effects of serotonin and dopamine on the central nervous system. However, there are limitations to its use, including the potential for toxicity and the lack of specificity in its effects on neurotransmitter release.
Orientations Futures
There are several future directions for the study of N-[3-(mesityloxy)propyl]-1-butanamine and its potential use in scientific research. These include further investigation into its mechanism of action, the development of more specific and less toxic compounds, and the exploration of its potential use in the treatment of mood disorders.
In conclusion, N-[3-(mesityloxy)propyl]-1-butanamine is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. Its synthesis method is reliable and reproducible, and it has been shown to have effects on the central nervous system, including the release of serotonin and dopamine. While there are limitations to its use, there are several future directions for its study and potential use in the treatment of mood disorders.
Méthodes De Synthèse
The synthesis of N-[3-(mesityloxy)propyl]-1-butanamine involves several steps, including the reaction of mesityl oxide with 1-bromopropane to form 3-(mesityloxy)propyl bromide, which is then reacted with 1-butanamine to form N-[3-(mesityloxy)propyl]-1-butanamine. This synthesis method has been described in detail in several research papers and is considered reliable and reproducible.
Applications De Recherche Scientifique
N-[3-(mesityloxy)propyl]-1-butanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have effects on the central nervous system, including the release of serotonin and dopamine. This makes it a potential candidate for the study of mood disorders such as depression and anxiety.
Propriétés
IUPAC Name |
N-[3-(2,4,6-trimethylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-5-6-8-17-9-7-10-18-16-14(3)11-13(2)12-15(16)4/h11-12,17H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAYZDPXAWNDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,4,6-trimethylphenoxy)propyl]butan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5232010.png)
![N-[(5-methyl-2-furyl)methyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5232017.png)
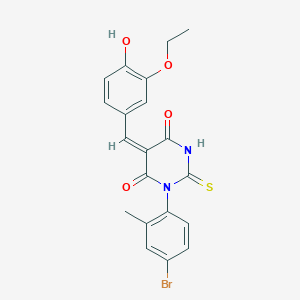
![3-(5-{[3-(1-naphthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5232039.png)
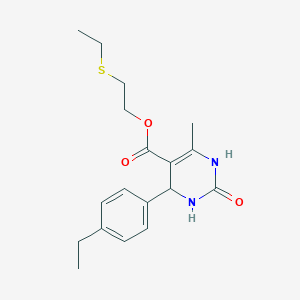
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)

![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
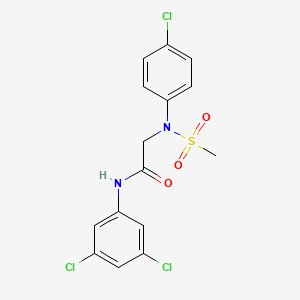
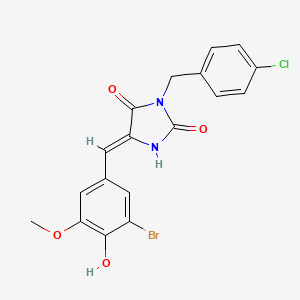
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)
![4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5232095.png)
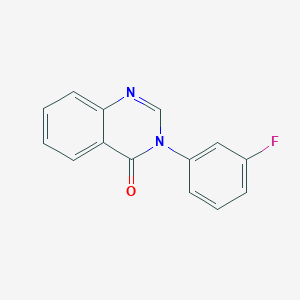
![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5232105.png)